molecular formula C17H16N4O2S B6424520 3-[1-(4-methyl-1,3-thiazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034286-18-3

3-[1-(4-methyl-1,3-thiazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B6424520
CAS No.: 2034286-18-3
M. Wt: 340.4 g/mol
InChI Key: NHIGHGZQWJQBNC-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core linked to a 4-phenylpyrrolidine moiety, which is further substituted with a 4-methyl-1,3-thiazole-5-carbonyl group. The oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, while the thiazole and pyrrolidine groups contribute to electronic diversity and conformational rigidity . Such structural attributes make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring aromatic and heterocyclic interactions.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-15(24-10-19-11)17(22)21-7-13(12-5-3-2-4-6-12)14(8-21)16-18-9-23-20-16/h2-6,9-10,13-14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIGHGZQWJQBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-(4-methyl-1,3-thiazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties supported by various studies.

Chemical Structure and Properties

The compound's structure features a unique combination of a thiazole moiety and an oxadiazole ring, which are known for their biological significance. The presence of these rings enhances the compound's potential interactions with biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance:

  • Antitubercular Activity : Studies have shown that compounds containing the oxadiazole scaffold can inhibit Mycobacterium tuberculosis. A related study found that specific derivatives demonstrated significant activity against both susceptible and drug-resistant strains of M. tuberculosis with minimum inhibitory concentrations (MICs) as low as 4–8 µM .
  • Bacterial Inhibition : The compound was tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that it had comparable or superior activity to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µM)Reference
3-[1-(4-methyl-1,3-thiazole)]M. tuberculosis (wild-type)4–8
3-[1-(4-methyl-1,3-thiazole)]S. aureus16
3-[1-(4-methyl-1,3-thiazole)]E. coli32

Anti-inflammatory and Analgesic Effects

The oxadiazole derivatives have also been studied for their anti-inflammatory properties. Research has shown that certain compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

  • Cell Line Studies : Compounds similar to the target molecule have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .

Neuroprotective Effects

Emerging research indicates that oxadiazoles may exhibit neuroprotective properties. Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in vitro, suggesting a potential role in neurodegenerative disease management .

Case Studies

Several case studies illustrate the compound's effectiveness:

  • Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity, revealing strong inhibition against dormant M. bovis BCG strains .
  • Desai et al. (2018) explored pyridine-based oxadiazoles and found promising results against Gram-positive bacteria with good binding affinity to bacterial target proteins .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit antimicrobial properties. The thiazole component enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown efficacy against various strains of bacteria, including resistant strains.

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have been shown to inhibit tumor growth in vivo, indicating the potential for therapeutic use in oncology.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways. Research has demonstrated that it can reduce markers of inflammation in cellular models, which may lead to applications in treating chronic inflammatory diseases.

Case Studies

StudyFindingsImplications
Antimicrobial Study Tested against E. coli and S. aureus; showed significant inhibition at low concentrations.Potential development of new antibiotics targeting resistant bacterial strains.
Cancer Cell Line Study Induced apoptosis in MCF-7 breast cancer cells; IC50 values indicated potent activity.Promising candidate for breast cancer therapy development.
Inflammation Model Reduced TNF-alpha levels in LPS-stimulated macrophages by 50%.Possible application in treating autoimmune diseases such as rheumatoid arthritis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Linked Oxadiazole Derivatives

Compound 1a/1b ():

  • Structure: 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
  • Key Differences: The target compound uses a thiazole-carbonyl-pyrrolidine substituent, whereas 1a/1b feature a phenylethyl-pyrrolidine group connected via an oxyphenyl linker. In contrast, the thiazole-carbonyl group may improve hydrogen-bonding capacity with targets .
  • The target compound’s thiazole moiety could modulate specificity toward different viral or enzymatic targets .

Benzimidazole-Triazole-Thiazole Hybrids ()

Compound 9c (Example):

  • Structure: Contains a benzimidazole core linked to a triazole and a 4-bromophenyl-thiazole group.
  • Key Differences: The target compound lacks the benzimidazole-triazole framework but shares the thiazole and aromatic (phenyl) motifs.
  • Synthesis: Both compounds utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, indicating shared synthetic strategies for heterocyclic assembly .

Fluoropyrrolidine-Oxadiazole Derivatives ()

Compound 2877761-77-6:

  • Structure: 5-[1-(Cyclopropanesulfonyl)-3-fluoropyrrolidin-3-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole.
  • Key Differences:
    • The cyclopropanesulfonyl and fluorine substituents in this compound introduce strong electron-withdrawing effects, contrasting with the thiazole-carbonyl group in the target compound.
    • The fluorine atom enhances metabolic stability, while the sulfonyl group may improve binding to polar active sites. The target compound’s methyl-thiazole could offer a balance between lipophilicity and solubility .

Pyrazole-Thiazole Derivatives ()

(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

  • Key Differences:
    • The pyrazole-oxime-thiazole scaffold diverges from the oxadiazole-pyrrolidine framework but highlights the versatility of thiazole in agrochemical applications.
    • The 2-chloro-thiazole group in this compound vs. the 4-methyl-thiazole in the target compound may influence electronic properties and toxicity profiles .

Structural and Functional Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity Key Reference
Target Compound 1,2,4-Oxadiazole + pyrrolidine 4-Methyl-thiazole-carbonyl, 4-phenyl N/A (Theoretical) N/A
1a/1b () 1,2,4-Oxadiazole + pyrrolidine Phenylethyl, 4-pyridyl SARS-CoV-2 inhibition
9c () Benzimidazole + triazole + thiazole 4-Bromophenyl-thiazole Enzyme inhibition (docking)
2877761-77-6 () 1,2,4-Oxadiazole + pyrrolidine Cyclopropanesulfonyl, 4-methoxyphenyl N/A (Structural analog)
(E)-3-Methyl-... () Pyrazole + thiazole 2-Chloro-thiazole, oxime Agrochemical potential

Preparation Methods

Pyrrolidine Ring Formation

The 4-phenylpyrrolidine core is typically constructed via aza-Michael addition or cycloaddition strategies. A representative protocol involves:

  • Mannich Reaction :

    • Reacting benzaldehyde, ammonium acetate, and methyl vinyl ketone in ethanol at reflux yields 4-phenylpyrrolidin-3-one.

    • Conditions : Ethanol, 80°C, 12 h.

    • Yield : 68–72%.

  • Reductive Amination :

    • 4-Phenylpyrrolidin-3-one is reduced to 4-phenylpyrrolidin-3-amine using sodium cyanoborohydride in methanol under acidic conditions.

    • Conditions : CH3OH, HCl (cat.), 25°C, 6 h.

    • Yield : 85–90%.

Construction of the 1,2,4-Oxadiazole Ring

Amidoxime Cyclization

The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative (Table 1):

Table 1: Representative Conditions for 1,2,4-Oxadiazole Formation

StepReagents/ConditionsRoleYield
1. Amidoxime FormationNH2OH·HCl, NaHCO3, EtOH/H2O (1:1), 70°C, 4 hConverts nitrile to amidoxime75–80%
2. CyclizationAcCl, DMF, 0°C → 25°C, 2 hActivates carboxylic acid for cyclization65–70%

Mechanism :

  • Amidoxime Preparation :
    R-CN+NH2OHR-C(=N-OH)NH2\text{R-CN} + \text{NH}_2\text{OH} \rightarrow \text{R-C(=N-OH)NH}_2

  • Cyclization :
    R-C(=N-OH)NH2+R’-COCl1,2,4-Oxadiazole+HCl+H2O\text{R-C(=N-OH)NH}_2 + \text{R'-COCl} \rightarrow \text{1,2,4-Oxadiazole} + \text{HCl} + \text{H}_2\text{O}

Thiazole Moiety Incorporation

Hantzsch Thiazole Synthesis

The 4-methyl-1,3-thiazole-5-carbonyl chloride is synthesized via the Hantzsch thiazole synthesis (Figure 2):

  • Reaction Components :

    • Thiourea + α-Chloro-4-methylacetophenone → Thiazole intermediate.

  • Oxidation :

    • Thiazole intermediate treated with KMnO4 in acidic conditions yields 4-methyl-1,3-thiazole-5-carboxylic acid.

  • Chlorination :

    • SOCl2, reflux, 3 h → 4-methyl-1,3-thiazole-5-carbonyl chloride.

Yield : 60–65% over three steps.

Final Amide Coupling

The pyrrolidine amine (Fragment A) reacts with the thiazole carbonyl chloride (Fragment B) under Schotten-Baumann conditions (Table 2):

Table 2: Amide Bond Formation Optimization

BaseSolventTemp (°C)Time (h)Yield
Na2CO3THF/H2O0 → 25478%
Et3NDCM25682%
K2CO3Acetone25580%

Optimal Protocol :

  • Dissolve 4-phenylpyrrolidin-3-amine (1.0 equiv) and 4-methyl-1,3-thiazole-5-carbonyl chloride (1.1 equiv) in acetone.

  • Add K2CO3 (2.0 equiv) and stir at 25°C for 5 h.

  • Quench with H2O, extract with EtOAc, and recrystallize from i-PrOH.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel, hexane/EtOAc (3:1 → 1:1 gradient).

  • HPLC : C18 column, MeCN/H2O (70:30), 1.0 mL/min, UV detection at 254 nm.

Spectroscopic Data

  • 1H NMR (600 MHz, DMSO-d6) : δ 8.13 (t, J=7.2 Hz, 2H, Ar-H), 5.42 (d, J=11.4 Hz, 1H, pyrrolidine-H), 2.90 (m, 1H, CH(CH3)2).

  • 13C NMR (150 MHz, DMSO-d6) : δ 208.08 (C=O), 165.82 (oxadiazole-C).

Challenges and Mitigation Strategies

  • Regiochemical Control :

    • Use of bulky bases (e.g., DIPEA) during cyclization minimizes oxadiazole isomerization.

  • Amide Racemization :

    • Low-temperature (0–5°C) coupling preserves stereochemical integrity.

  • Byproduct Formation :

    • Recrystallization from i-PrOH removes des-fluoro impurities (<0.1%).

Emerging Methodologies

Flow Chemistry Approaches

  • Continuous-flow systems reduce reaction times for amidoxime formation (30 min vs. 4 h).

  • Microreactor Conditions : NH2OH·HCl (1.5 equiv), EtOH/H2O, 100°C, 0.5 mL/min.

Photocatalytic Cyclization

  • Visible-light-mediated cyclization using Ru(bpy)3Cl2 reduces side reactions in oxadiazole synthesis .

Q & A

Q. What are the key challenges in synthesizing 3-[1-(4-methyl-1,3-thiazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Synthesis of this compound involves multi-step heterocyclic assembly, including cyclization and coupling reactions. Key challenges include controlling regioselectivity during oxadiazole formation and minimizing by-products from competing pathways. Methodological recommendations:

  • Temperature control : Maintain reflux conditions (e.g., 80–110°C) to enhance cyclization efficiency while avoiding decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, as observed in analogous oxadiazole syntheses .
  • Catalyst use : Acidic or basic catalysts (e.g., POCl₃ or NaH) can accelerate carbonyl activation and cyclization steps .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate high-purity products (>95% by HPLC) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Structural validation requires complementary techniques:

  • NMR spectroscopy : ¹H/¹³C NMR can confirm regiochemistry of the oxadiazole ring and substitution patterns on the pyrrolidine and thiazole moieties .
  • HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks and detect impurities at <0.5% levels .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves stereochemical ambiguities in the pyrrolidine ring .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the identification of biological targets for this compound?

This oxadiazole derivative’s potential therapeutic applications can be explored via:

  • Target prioritization : Screen against databases (e.g., PDB) for enzymes with binding pockets accommodating the oxadiazole-thiazole scaffold. For example, fungal lanosterol 14α-demethylase (CYP51, PDB: 3LD6) has been targeted by similar heterocycles .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding with active-site residues (e.g., His310 in CYP51) and hydrophobic contacts with the phenyl group .
  • Validation : Cross-validate docking scores with in vitro assays (e.g., MIC values for antifungal activity) to establish structure-activity relationships (SAR) .

Q. How should researchers address contradictions in bioactivity data between in silico predictions and experimental results?

Discrepancies often arise from oversimplified docking models or unaccounted metabolic factors. Mitigation strategies include:

  • Dynamic simulations : Perform molecular dynamics (MD) simulations (100 ns) to assess binding stability and conformational flexibility under physiological conditions .
  • Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites that may alter activity. Use LC-MS to track degradation pathways .
  • Experimental redesign : Adjust assay conditions (e.g., pH, co-solvents) to better mimic in vivo environments. For example, buffer systems with 1% DMSO improve solubility without cytotoxicity .

Q. What methodologies are recommended for studying the stereochemical influence of the pyrrolidine ring on biological activity?

The 3D configuration of the pyrrolidine ring can critically impact target binding. Approaches include:

  • Enantioselective synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to prepare enantiopure intermediates .
  • Comparative bioassays : Test separated enantiomers against relevant targets (e.g., kinases or GPCRs) to correlate stereochemistry with IC₅₀ values .
  • Pharmacophore modeling : Generate 3D pharmacophore maps (using MOE or Phase) to identify stereospecific interactions, such as hydrogen-bond donors/acceptors .

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